molecular formula C16H16N2O5S B7438124 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid

Cat. No. B7438124
M. Wt: 348.4 g/mol
InChI Key: MKIDYAXSRKWLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid, also known as EPSC, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. EPSC is a small molecule that is capable of modulating the activity of certain enzymes and receptors in the body, which makes it an attractive target for drug development and other therapeutic interventions.

Mechanism of Action

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid works by binding to specific enzymes and receptors in the body, thereby modulating their activity. For example, 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease. By inhibiting GSK-3β, 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid may be able to slow down or even reverse the progression of the disease.
Biochemical and Physiological Effects:
1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has been shown to have a wide range of biochemical and physiological effects in the body. For example, 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has also been shown to improve glucose tolerance in animal models of diabetes, suggesting that it may have potential as a treatment for this disease.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has several advantages for use in lab experiments. For example, it is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to using 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid in lab experiments. For example, it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid. One area of interest is in the development of new drugs based on the structure of 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid. By modifying the chemical structure of 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid, it may be possible to develop more potent and selective inhibitors of specific enzymes and receptors. Another area of interest is in the study of the physiological effects of 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid in animal models and human clinical trials. By understanding the mechanisms by which 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid exerts its effects in the body, it may be possible to develop new treatments for a variety of diseases. Finally, there is also interest in the development of new methods for the synthesis of 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid and related compounds, which could facilitate further research in this area.

Synthesis Methods

The synthesis of 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid involves several steps, starting with the reaction of 4-chloro-3-nitropyridine with ethylamine to form 4-ethoxypyridin-3-amine. This intermediate is then reacted with sulfonyl chloride to form 1-(4-ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid has been shown to have potent inhibitory effects on certain enzymes and receptors that are involved in these diseases, making it a promising target for drug development.

properties

IUPAC Name

1-(4-ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-23-14-5-7-17-10-15(14)24(21,22)18-8-6-11-3-4-12(16(19)20)9-13(11)18/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIDYAXSRKWLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxypyridin-3-yl)sulfonyl-2,3-dihydroindole-6-carboxylic acid

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